molecular formula C12H14O6 B13963822 4,5-Dihydroxyphthalic acid diethyl ester CAS No. 1006694-57-0

4,5-Dihydroxyphthalic acid diethyl ester

Cat. No.: B13963822
CAS No.: 1006694-57-0
M. Wt: 254.24 g/mol
InChI Key: XLBUHNILNHQMPD-UHFFFAOYSA-N
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Description

4,5-Dihydroxyphthalic acid diethyl ester is an organic compound belonging to the class of phthalic acid esters. These esters are widely used in various industrial applications due to their ability to impart flexibility and durability to polymeric materials. The compound is characterized by the presence of two hydroxyl groups and two ester groups attached to a benzene ring, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxyphthalic acid diethyl ester typically involves the esterification of 4,5-dihydroxyphthalic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxyphthalic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dihydroxyphthalic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dihydroxyphthalic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester groups can undergo hydrolysis to release the active phthalic acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

  • 4,5-Dihydroxyphthalic acid
  • Diethyl phthalate
  • Dibutyl phthalate

Comparison: 4,5-Dihydroxyphthalic acid diethyl ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to diethyl phthalate and dibutyl phthalate, it has enhanced hydrogen bonding capabilities due to the hydroxyl groups, making it more versatile in biochemical applications .

Properties

CAS No.

1006694-57-0

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

diethyl 4,5-dihydroxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H14O6/c1-3-17-11(15)7-5-9(13)10(14)6-8(7)12(16)18-4-2/h5-6,13-14H,3-4H2,1-2H3

InChI Key

XLBUHNILNHQMPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C(=O)OCC)O)O

Origin of Product

United States

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